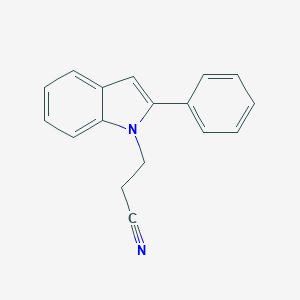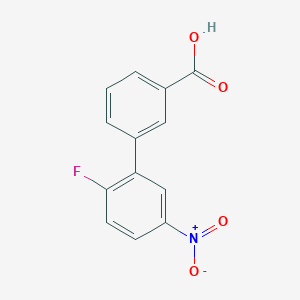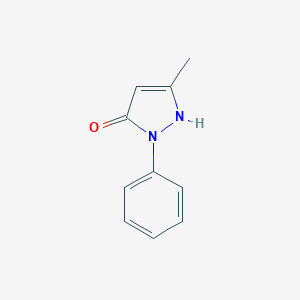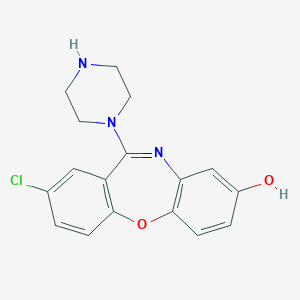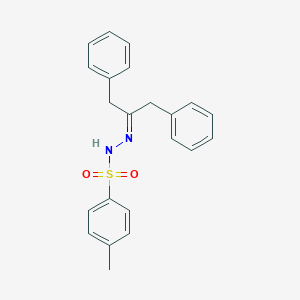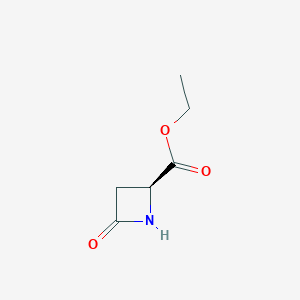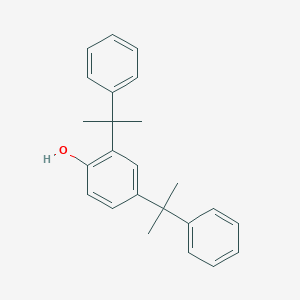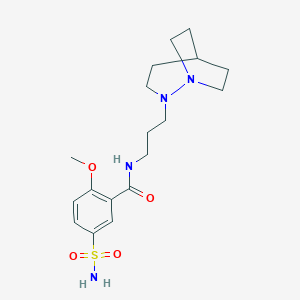
N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide, also known as DBNPA, is a widely used biocide in various industries, including water treatment, oil and gas production, and paper manufacturing. DBNPA is a potent antimicrobial agent that is effective against a broad spectrum of microorganisms, including bacteria, fungi, and algae.
Mecanismo De Acción
N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide acts by disrupting the cell membrane of microorganisms, leading to cell death. It inhibits the synthesis of ATP, which is essential for the survival of microorganisms. N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide also disrupts the DNA synthesis process, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide has been shown to have minimal toxicity to humans and animals at low concentrations. However, at high concentrations, it can cause skin and eye irritation. N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide is also toxic to aquatic organisms and should be used with caution in aquatic environments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide is a potent antimicrobial agent that is effective against a broad spectrum of microorganisms. It is also stable under a wide range of environmental conditions, making it suitable for use in various applications. However, N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide can be expensive, and its use should be carefully monitored to avoid environmental contamination.
Direcciones Futuras
Future research on N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide should focus on its potential use in novel applications, such as drug delivery systems and medical devices. Additionally, studies should be conducted to evaluate the environmental impact of N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide and to develop more sustainable and eco-friendly alternatives. Finally, research should be conducted to optimize the synthesis method of N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide to reduce its cost and increase its efficiency.
Métodos De Síntesis
N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide is synthesized by reacting 2-methoxy-5-sulfamoylbenzoic acid with 1,2-diazabicyclo[3.2.2]nonane and propyl bromide in the presence of a base. The reaction yields N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide as a white crystalline solid with a melting point of 146-148°C.
Aplicaciones Científicas De Investigación
N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide has been extensively studied for its antimicrobial properties and has been shown to be effective against a wide range of microorganisms. It has been used in various applications, including water treatment, oil and gas production, and paper manufacturing. N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide is also used as a preservative in personal care and household products.
Propiedades
Número CAS |
100243-26-3 |
|---|---|
Nombre del producto |
N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide |
Fórmula molecular |
C18H28N4O4S |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
N-[3-(1,2-diazabicyclo[3.2.2]nonan-2-yl)propyl]-2-methoxy-5-sulfamoylbenzamide |
InChI |
InChI=1S/C18H28N4O4S/c1-26-17-4-3-15(27(19,24)25)13-16(17)18(23)20-8-2-9-21-10-5-14-6-11-22(21)12-7-14/h3-4,13-14H,2,5-12H2,1H3,(H,20,23)(H2,19,24,25) |
Clave InChI |
URZUIOBTBDBOFL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCCCN2CCC3CCN2CC3 |
SMILES canónico |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCCCN2CCC3CCN2CC3 |
Otros números CAS |
100243-26-3 |
Sinónimos |
N-[3-[1,2-Diazabicyclo[3.2.2]nonan-2-yl]propyl]-2-methoxy-5-sulfamoylbenzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



